6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide
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Description
6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H25NO4 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.17835828 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide is a compound with potential significance in chemical synthesis and pharmacology. Its structure suggests it could serve as a precursor or an intermediate in the synthesis of complex molecules. For example, compounds with similar benzofuran and furanyl components have been synthesized for their anti-inflammatory and analgesic properties, as demonstrated by the synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds exhibit significant cyclooxygenase-1/2 (COX-1/2) inhibition, demonstrating analgesic and anti-inflammatory activities.
Heterocyclic Derivative Syntheses
Heterocyclic compounds involving tetrahydrofuran, dioxolane, and oxazoline derivatives have been synthesized under oxidative carbonylation conditions, showing the versatility of similar furanyl and benzofuran derivatives in creating pharmacologically active agents (Bacchi et al., 2005). The reactions provide a pathway to diverse heterocycles, potentially applicable to compounds with structural similarities to this compound.
Pharmacological Potential
Compounds structurally related to this compound have shown pharmacological potential. For instance, novel furanyl derivatives from the red seaweed Gracilaria opuntia exhibited significant anti-inflammatory and antioxidative effects in various in vitro models, highlighting the therapeutic potential of furanyl benzofuran derivatives (Makkar & Chakraborty, 2018). These findings suggest that this compound could also have promising pharmacological applications, pending further research.
Properties
IUPAC Name |
6-methoxy-N,3-dimethyl-N-[3-(oxolan-2-yl)propyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-13-16-9-8-15(22-3)12-17(16)24-18(13)19(21)20(2)10-4-6-14-7-5-11-23-14/h8-9,12,14H,4-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNOFTIAKFBYBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N(C)CCCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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